![molecular formula C14H12N2OS B2520442 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one CAS No. 2320466-17-7](/img/structure/B2520442.png)
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been shown to have potential in cancer immunotherapy and is currently being studied in clinical trials for various types of cancers.
Applications De Recherche Scientifique
- CPYQ exhibits promising antimalarial properties. Researchers have explored its potential as a novel antimalarial agent, aiming to combat drug-resistant strains of Plasmodium parasites .
- Studies suggest that CPYQ may inhibit tumor growth. Its mechanism of action involves interfering with cancer cell proliferation and survival pathways. Researchers continue to investigate its potential as an anticancer drug .
- CPYQ has shown anticonvulsant activity in preclinical models. It modulates neuronal excitability and may be useful in managing epilepsy or related disorders .
- CPYQ exhibits fungicidal effects against various fungal pathogens. Researchers have explored its use as an antifungal agent, particularly in treating fungal infections .
- CPYQ displays broad-spectrum antimicrobial activity. It has been investigated for its effectiveness against bacteria, including drug-resistant strains. Further research aims to optimize its antimicrobial properties .
- CPYQ possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for managing inflammatory diseases .
Antimalarial Activity
Antitumor Effects
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Potential
Anti-Inflammatory Effects
Orientations Futures
The future directions for the research and development of CPYQ and similar compounds involve their potential use as multi-targeted kinase inhibitors in the therapy of multi-genic diseases, such as cancer . The current work presents an extension of the effort to design and synthesize a series of new quinazolin-4-one derivatives based on their established anti-cancer activities as inhibitors of multiple protein kinases .
Mécanisme D'action
Target of Action
The primary targets of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are multiple protein kinases . These kinases play a significant role in signal transduction pathways .
Mode of Action
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one interacts with its targets, the protein kinases, and inhibits their function . This inhibition disrupts the normal functioning of the signal transduction pathways .
Biochemical Pathways
The affected pathways due to the action of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are those regulated by the protein kinases . The disruption of these pathways leads to changes in cell proliferation, differentiation, metastasis, and apoptosis .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one’s action include the inhibition of protein kinases, disruption of signal transduction pathways, and changes in cell functions . These effects can lead to the inhibition of cell proliferation and induction of apoptosis .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTKDKYANKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.